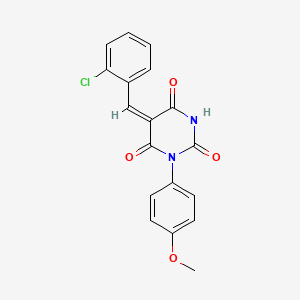

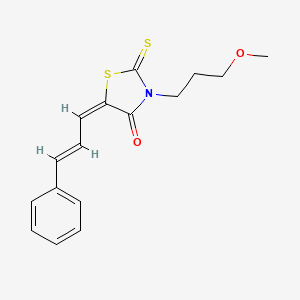

![molecular formula C17H19FN2O3S B4624709 3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)

3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide

Descripción general

Descripción

The synthesis and analysis of sulfonyl benzamides and related compounds have been areas of interest due to their diverse biological activities and applications in material science. These compounds often exhibit unique chemical and physical properties due to their functional groups and molecular structure.

Synthesis Analysis

The synthesis of sulfonyl benzamides typically involves the formation of an amide bond between a sulfonamide group and a benzamide moiety. For example, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved and its crystal structure determined by X-ray single-crystal diffraction, indicating a specific protocol that might be adapted for the synthesis of "3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide" (Wei Li et al., 2008).

Molecular Structure Analysis

The molecular structure of sulfonyl benzamides can be characterized by various spectroscopic techniques and theoretical studies. For instance, DFT calculations were used to optimize the molecular structure and evaluate the vibrational frequencies and potential energy distribution for N-((4-aminophenyl)sulfonyl)benzamide, providing insights into the reactivity and electronic properties of the molecule (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Sulfonyl benzamides undergo various chemical reactions, including directed ortho metalation, offering regiospecific approaches to synthesize substituted products. This reactivity is crucial for modifying the molecular structure to achieve desired properties or biological activities (C. Metallinos et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystal structure, are influenced by the molecular structure of sulfonyl benzamides. For example, the occurrence of concomitant polymorphism in related compounds indicates the importance of molecular conformation and intermolecular interactions in determining the physical properties of these compounds (D. Chopra et al., 2008).

Chemical Properties Analysis

The chemical properties of sulfonyl benzamides, including reactivity and stability, can be explored through synthetic routes and functional group transformations. For instance, the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement illustrates innovative approaches to modify the chemical structure and achieve specific properties (R. Moreno-Fuquen et al., 2019).

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their potential environmental persistence and toxicity, have garnered significant research interest. Studies focusing on microbial degradation pathways offer insights into environmental biodegradability, highlighting the transformation of polyfluoroalkyl and perfluoroalkyl moieties into perfluoroalkyl carboxylic and sulfonic acids. This research is crucial for understanding the environmental fate and effects of such chemicals, including "3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide," if applicable, and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).

Human Fluorochemical Exposure

The disparity between commercial fluorochemicals and those measured in environmental and human matrices underscores the complexity of human fluorochemical contamination. Research into the sources of human contamination, whether direct or indirect, provides essential context for understanding exposure pathways and the significance of precursors and residuals in fluorochemical contamination (D’eon & Mabury, 2011).

Sulfonamides in Clinical Use

Sulfonamides, incorporating the primary sulfonamide moiety, are pivotal in numerous drugs, exhibiting a wide range of therapeutic activities. The exploration of novel sulfonamides, including their patent landscape, reveals the ongoing need for selective and efficient sulfonamide-based therapies targeting various diseases. This encompasses a broad spectrum of applications from antiglaucoma drugs to antitumor agents, highlighting the chemical versatility and therapeutic potential of sulfonamides (Carta, Scozzafava, & Supuran, 2012).

Glibenclamide's Protective Role in Inflammation

Glibenclamide, a sulfonylurea drug, is extensively used in treating type 2 diabetes mellitus but has also been noted for its anti-inflammatory effects across various diseases. The comprehensive review of glibenclamide's anti-inflammatory actions, including its molecular mechanisms, such as blocking specific channels and reducing proinflammatory mediators, underscores the drug's broader therapeutic applications beyond glycemic control (Zhang et al., 2017).

Bioaccumulation and Environmental Persistence of PFAS

The environmental behavior of perfluorinated acids, including PFCAs and PFASs, raises concerns about their bioaccumulation potential and environmental persistence. Studies assessing their bioaccumulation in aquatic species and their classification as persistent substances provide crucial insights into their environmental impact and the need for regulatory scrutiny (Conder et al., 2008).

Propiedades

IUPAC Name |

3-(butylsulfamoyl)-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S/c1-2-3-11-19-24(22,23)14-8-6-7-13(12-14)17(21)20-16-10-5-4-9-15(16)18/h4-10,12,19H,2-3,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQILLEPISRYVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(butylsulfamoyl)-N-(2-fluorophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)

![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)

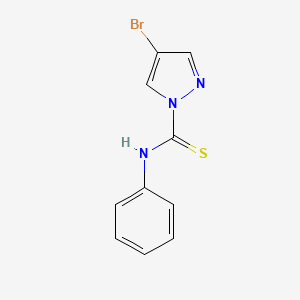

![N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)

![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B4624693.png)

![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)